molecular formula C8H6F4OS B7993803 3-Fluoro-4-(trifluoromethoxy)phenyl methyl sulfide

3-Fluoro-4-(trifluoromethoxy)phenyl methyl sulfide

Cat. No.: B7993803
M. Wt: 226.19 g/mol
InChI Key: TURLMSYUXCYMGJ-UHFFFAOYSA-N
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Description

Chemical Formula: C₈H₇F₃OS IUPAC Name: Methyl[3-fluoro-4-(trifluoromethoxy)phenyl] sulfide Synonyms: 4-(Trifluoromethoxy)thioanisole, Methyl(4-(trifluoromethoxy)phenyl)sulfide . Structure: Features a phenyl ring substituted with a fluorine atom at the 3-position and a trifluoromethoxy (-OCF₃) group at the 4-position, linked to a methyl sulfide (-S-CH₃) moiety.

Properties

IUPAC Name

2-fluoro-4-methylsulfanyl-1-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4OS/c1-14-5-2-3-7(6(9)4-5)13-8(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURLMSYUXCYMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)OC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(trifluoromethoxy)phenyl methyl sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 3-Fluoro-4-(trifluoromethoxy)phenyl methyl sulfide exerts its effects is largely dependent on its ability to interact with biological targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to more easily penetrate cell membranes. Once inside the cell, the compound can interact with various molecular targets, such as enzymes or receptors, potentially inhibiting their activity or altering their function . The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

4-Methoxy-3-methylphenyl methyl sulfide

  • Structure : Phenyl ring with methoxy (-OCH₃) at position 4 and methyl (-CH₃) at position 3, attached to a methyl sulfide group .
  • Key Differences :
    • Substituents : Lacks fluorine and trifluoromethoxy groups.
    • Physicochemical Properties :
  • Lower lipophilicity due to absence of fluorine.
  • Methoxy group is less electron-withdrawing than trifluoromethoxy, altering reactivity in electrophilic substitutions.
    • Applications : Likely used in agrochemical intermediates, but discontinued in commercial availability .

3-[3-Fluoro-4-(trifluoromethoxy)phenyl]-2-methylpropan-1-ol

  • Structure : Shares the 3-fluoro-4-(trifluoromethoxy)phenyl group but includes a 2-methylpropan-1-ol chain instead of a sulfide .
  • Key Differences: Functional Group: The alcohol (-OH) introduces hydrogen bonding, enhancing water solubility compared to the hydrophobic sulfide. Reactivity: Alcohols undergo oxidation or esterification, while sulfides participate in nucleophilic substitutions. Applications: Potential use in pharmaceuticals due to polar propanol group .

Sulfonylurea Herbicides (e.g., Triflusulfuron methyl ester)

  • Structure : Sulfonylurea backbone with triazine and substituted phenyl groups .
  • Key Differences :
    • Core Structure : Sulfonylurea vs. sulfide.
    • Substituents : Trifluoroethoxy (-OCH₂CF₃) in triflusulfuron vs. trifluoromethoxy (-OCF₃) in the target compound.
    • Bioactivity : Sulfonylureas inhibit plant acetolactate synthase (ALS), while the target compound’s bioactivity is undefined but may differ due to sulfide stability .

5-(4-(Trifluoromethoxy)phenyl)picolinaldehyde

  • Structure : Combines a trifluoromethoxy-phenyl group with a picolinaldehyde (pyridine-carbaldehyde) moiety .
  • Key Differences :
    • Reactivity : Aldehyde group enables condensation reactions, unlike the inert sulfide.
    • Applications : Likely used as a ligand or intermediate in metal-organic frameworks (MOFs) .

Physicochemical and Electronic Properties Comparison

Property 3-Fluoro-4-(trifluoromethoxy)phenyl methyl sulfide 4-Methoxy-3-methylphenyl methyl sulfide Triflusulfuron methyl ester
Lipophilicity (LogP) High (due to -CF₃ and F) Moderate Moderate-High
Electron Effects Strong electron-withdrawing (-OCF₃, -F) Mild electron-donating (-OCH₃) Moderate (-OCH₂CF₃)
Thermal Stability High (C-F bonds resist degradation) Moderate Low (sulfonylurea cleavage)
Synthetic Complexity High (fluorination steps) Low Moderate

Biological Activity

3-Fluoro-4-(trifluoromethoxy)phenyl methyl sulfide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article reviews the synthesis, biological activities, and related studies of this compound, highlighting its efficacy against various biological targets.

Synthesis

The synthesis of this compound typically involves the introduction of the trifluoromethoxy group onto a phenyl ring followed by the methylation of a sulfur moiety. The methods often utilize fluorinated reagents and require careful handling due to the toxicity of some intermediates.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Antimicrobial Activity : This compound exhibits significant antibacterial properties. Studies have shown that derivatives containing sulfur moieties have enhanced activity against various bacterial strains, including Xanthomonas oryzae and Ralstonia solanacearum. For instance, thioether-containing compounds similar to this compound demonstrated activity percentages ranging from 50% to 67% at concentrations of 50 mg/L against these pathogens .
  • Insecticidal Properties : The compound has also been evaluated for insecticidal activity. Research indicates that certain derivatives with similar structural features show promising results in controlling pest populations, making them viable candidates for agricultural applications .
  • Neuroprotective Effects : Emerging studies suggest that compounds with trifluoromethoxy groups may exhibit neuroprotective properties. For example, related compounds have been shown to inhibit butyrylcholinesterase (BuChE), an enzyme linked to neurodegenerative diseases. The inhibition constants for some derivatives indicate potential therapeutic applications in treating conditions like Alzheimer's disease .

Case Studies

  • Antibacterial Activity :
    • A study evaluated various thioether compounds, including those structurally related to this compound. The results indicated that these compounds exhibited higher antibacterial activity compared to traditional antibiotics, with some achieving up to 67% inhibition against R. solanacearum at specific concentrations .
  • Insecticidal Efficacy :
    • In another investigation, thioether derivatives were tested against agricultural pests. The results showed significant insecticidal activity, with some compounds exhibiting over 60% mortality rates in treated populations, suggesting that structural modifications could enhance efficacy .
  • Neuroprotective Studies :
    • A recent study focused on the neuroprotective effects of trifluoromethoxy-substituted compounds. The findings revealed that certain analogs inhibited BuChE effectively, with IC50 values indicating strong potential as therapeutic agents against neurodegeneration .

Data Tables

Compound NameStructureActivity TypeInhibition PercentageReference
This compoundStructureAntibacterialUp to 67%
Related Thioether Compound E6N/AInsecticidal>60% mortality
BuChE Inhibitor AnalogN/ANeuroprotectiveIC50 = 31.8 μM

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